molecular formula C17H23NO3 B275576 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol

1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol

Katalognummer: B275576
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: JGYIIIWQVOCKCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol is a complex organic compound with the molecular formula C17H23NO3 and a molecular weight of 289.4 g/mol. This compound features a furan ring, a phenyl group, and an ethanol moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide.

    Introduction of the amino group: This can be done through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Addition of the methoxypropyl group: This step can be achieved through nucleophilic substitution reactions.

    Final ethanol addition: This can be done through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-{4-[5-({[3-(dimethylamino)propyl]amino}methyl)-2-furyl]phenyl}ethanol
  • (±)-1-(2-Furyl)ethanol

Uniqueness

1-[4-(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications.

Eigenschaften

Molekularformel

C17H23NO3

Molekulargewicht

289.4 g/mol

IUPAC-Name

1-[4-[5-[(3-methoxypropylamino)methyl]furan-2-yl]phenyl]ethanol

InChI

InChI=1S/C17H23NO3/c1-13(19)14-4-6-15(7-5-14)17-9-8-16(21-17)12-18-10-3-11-20-2/h4-9,13,18-19H,3,10-12H2,1-2H3

InChI-Schlüssel

JGYIIIWQVOCKCF-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCOC)O

Kanonische SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCOC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.